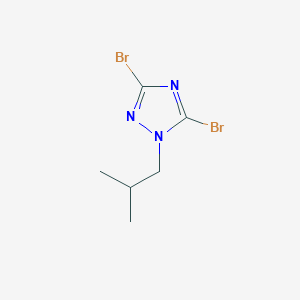
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
説明
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16BrCl2NO . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. For detailed reaction analysis, it is recommended to refer to the material safety data sheet (MSDS) or consult with a chemical engineer or chemist .科学的研究の応用
Analytical Chemistry
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride: is used in analytical chemistry for the development of chromatographic methods . Its unique structure allows it to serve as a standard or reference compound in the calibration of equipment and the validation of analytical techniques such as HPLC and mass spectrometry.
Biopharmaceutical Research
In biopharma, this compound finds application in the study of drug-receptor interactions . Its bromine and chlorine substituents make it a suitable candidate for halogen bonding studies, which are crucial for understanding the pharmacodynamics of various drugs.
Material Science
The compound’s molecular structure, which includes both bromine and chlorine atoms, makes it a potential candidate for the synthesis of advanced materials . Researchers can explore its use in creating novel polymers or coatings with specific properties like increased resistance to heat or chemical degradation.
Environmental Science
Environmental scientists may investigate the compound’s breakdown products and their environmental impact . This is particularly important for assessing the safety and ecological effects of new chemicals before they are widely used or disposed of.
Biochemistry
In biochemistry, the compound can be utilized to study enzyme-substrate interactions, especially in systems where halogenated compounds play a role . It could also be used to trace biochemical pathways involving halogenated metabolites.
Pharmacology
Pharmacologically, the compound could be explored for its potential therapeutic effects, given its structural similarity to known pharmacophores . It might act as a lead compound in the development of new medications targeting neurological disorders or inflammatory conditions.
Agriculture
The compound’s potential use in agriculture could be in the development of new pesticides or herbicides . Its halogenated structure might offer a new mode of action against pests or weeds, contributing to more effective crop protection strategies.
Synthesis of Heterocyclic Compounds
Finally, this compound could be a precursor in the synthesis of complex heterocyclic compounds . These compounds are often used in the development of new pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFGOHGQUATPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



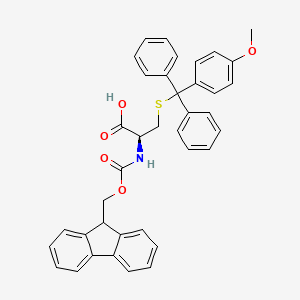

![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
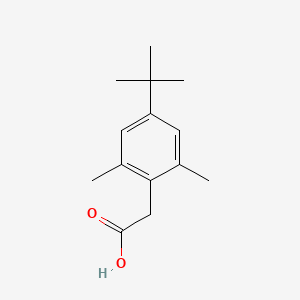
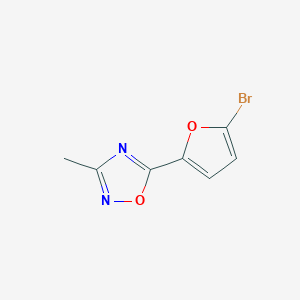
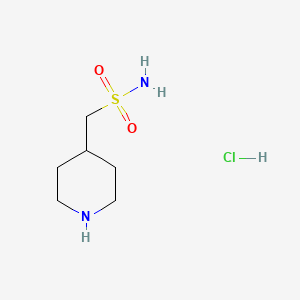

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
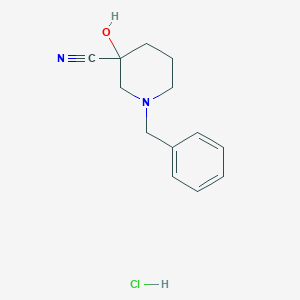
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)

